4-Pentynoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester
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Overview
Description
4-Pentynoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester is a chemical compound with the molecular formula C11H17NO4. It is a derivative of 4-pentynoic acid and is used in various chemical reactions and research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentynoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester typically involves the reaction of 4-pentynoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .
Chemical Reactions Analysis
Types of Reactions
4-Pentynoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols are used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Amides or esters.
Scientific Research Applications
4-Pentynoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex molecules and polymers.
Biology: In the study of enzyme mechanisms and protein modifications.
Medicine: As a precursor for the synthesis of pharmaceuticals and bioactive compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Pentynoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester involves its reactivity with nucleophiles and electrophiles. The ester group can be hydrolyzed to form the corresponding carboxylic acid, which can then participate in various biochemical pathways. The compound can also undergo cyclization reactions to form lactones, which are important intermediates in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 4-Pentynoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester
- 4-Pentynoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester
Uniqueness
4-Pentynoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester is unique due to its specific ester group, which provides distinct reactivity compared to its methyl and tert-butyl counterparts. This uniqueness makes it valuable in specific synthetic applications where the ethyl ester group is preferred .
Properties
CAS No. |
245061-00-1 |
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Molecular Formula |
C12H19NO4 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoate |
InChI |
InChI=1S/C12H19NO4/c1-6-8-9(10(14)16-7-2)13-11(15)17-12(3,4)5/h1,9H,7-8H2,2-5H3,(H,13,15) |
InChI Key |
HMMGSHTTWMZUPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC#C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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